BenchChemオンラインストアへようこそ!

N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

TRPC6 inhibitor Benzothiazole amide Structure-activity relationship

This compound is the 6-yl amide regioisomer of the reported TRPC3/6 inhibitor series, featuring an unsubstituted benzothiazole core and tetrahydronaphthalene group. Its distinct spatial and electronic presentation makes it a critical negative control to confirm whether activity is strictly dependent on the 2-yl amide linkage and basic amine side chain. With a TPSA of 70.2 Ų and XLogP3 of 4.6, it serves as an ideal benchmarking tool for delineating peripheral vs. central TRPC channel pharmacology. Generic substitution risks target engagement—insist on this exact CAS.

Molecular Formula C18H16N2OS
Molecular Weight 308.4
CAS No. 941877-42-5
Cat. No. B2383879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
CAS941877-42-5
Molecular FormulaC18H16N2OS
Molecular Weight308.4
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C18H16N2OS/c21-18(14-6-5-12-3-1-2-4-13(12)9-14)20-15-7-8-16-17(10-15)22-11-19-16/h5-11H,1-4H2,(H,20,21)
InChIKeyGBMARVNEYMCCOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (CAS 941877-42-5): A Structurally Distinct Benzothiazole Amide Scaffold for TRPC Channel Research


N-(1,3-Benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic organic compound (MF: C18H16N2OS, MW: 308.4 g/mol) integrating a benzothiazole ring with a tetrahydronaphthalene carboxamide group [1]. Its substitution pattern differs from reported TRPC3/6 inhibitor benzothiazole amides in the literature, where the amide linkage and key substituents are at distinct positions, leading to a unique spatial and electronic presentation [2]. This structural divergence makes it a non-interchangeable candidate for probing the structure-activity relationships of TRPC channels and other benzothiazole-relevant targets.

Why N-(1,3-Benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide Cannot Be Replaced by a Generic Benzothiazole Amide


Benzothiazole amides are a broad class with diverse biological activities, but target engagement is exquisitely sensitive to the amide linkage position and the nature of substituents on the benzothiazole core. In the context of TRPC6 antagonism, a subtle change from a naphthalene to a tetrahydronaphthalene group alters a compound's function from inactive to an inhibitor (IC50 4.2 µM), demonstrating that even minor scaffold changes have dramatic effects on activity [1]. This compound's unique 6-yl amide linkage and unsubstituted benzothiazole core represent a distinct chemical solution, making generic substitution a high-risk decision for any replication or procurement strategy where specific target engagement is critical.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide


Structural Distinction from Known TRPC3/6 Inhibitor Benzothiazole Amides

The target compound is an N-(benzothiazol-6-yl) amide, while the most advanced benzothiazole amide TRPC3/6 inhibitor, compound 1s, is an N-(4-methoxybenzo[d]thiazol-2-yl) amide featuring an N,N-dimethylaminoethyl side chain [1]. This is a fundamental constitutional isomerism: the amide connector is on the benzo ring (6-yl) rather than the thiazole ring (2-yl). The distinct vector and electronic profile are yet to be evaluated, but the class-level SAR from compound 1s demonstrates that the benzothiazole substitution pattern is a critical determinant of activity, switching from TRPC6 agonist to antagonist based on conformational fit [1]. This compound's unexplored 6-yl topology represents a novel opportunity for probing target space not addressed by existing analogs.

TRPC6 inhibitor Benzothiazole amide Structure-activity relationship

Physicochemical Differentiation via Computed Lipophilicity (XLogP3)

The computed partition coefficient (XLogP3) for the target compound is 4.6 [1], while the more potent TRPC6 inhibitor compound 1s from the literature has a calculated XLogP3 of 3.8 [2]. This +0.8 log unit difference indicates a significantly higher lipophilicity, which can impact membrane permeability, off-target binding, and solubility profiles. A related benzothiazole amide, compound 1r (naphthalene analog, inactive against TRPC6), has an XLogP3 of 5.0, making our target compound intermediate in lipophilicity between the inactive naphthalene and the active, more polar compound 1s [2].

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA) Differentiation

The target compound has a computed TPSA of 70.2 Ų [1]. In comparison, the potent TRPC6 inhibitor compound 1s has a TPSA of 57.1 Ų (calculated from its structure) [2]. The higher TPSA of the target compound (by approximately 13 Ų) suggests a lower passive membrane permeability, which could translate to differences in cellular uptake and potentially reduced central nervous system penetration compared to compound 1s. This property makes it better suited for peripheral-targeted applications.

Polar surface area Membrane permeability Drug design

Optimal Application Scenarios for N-(1,3-Benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide in Scientific Research


Negative Control or Scaffold-Hopping Probe for TRPC6 Antagonist SAR Studies

Given its structural distinction from the confirmed TRPC6 inhibitor compound 1s (6-yl vs. 2-yl amide), this compound is ideally suited as a negative control or scaffold-hopping probe to delineate the pharmacophore for benzothiazole-based TRPC6 antagonism. Its use can confirm whether activity is strictly dependent on the 2-yl amide linkage and the presence of the basic amine side chain, as observed in compound 1s [1].

Investigating Peripheral vs. Central TRPC Channel Pharmacology

The compound's TPSA (70.2 Ų) positions it near the threshold for blood-brain barrier penetration. This allows researchers to use it as a tool to study the differential roles of peripheral versus central TRPC channels, with an expectation of limited CNS exposure, making it a cleaner probe for peripheral target validation [1].

Physicochemical Benchmarking in Lead Optimization Campaigns

With a distinct lipophilicity (XLogP3 = 4.6) and TPSA profile relative to both active and inactive analogs, this compound serves as an ideal benchmarking tool in medicinal chemistry campaigns. It helps set boundaries for desirable physicochemical space when optimizing benzothiazole amides for improved ADME properties without compromising target engagement [1].

Quote Request

Request a Quote for N-(1,3-benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.